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Introduction

(-)-Dihydrocarveol, a p-menthane monoterpenoid, is a significant volatile compound found in
the essential oils of various mint species and other aromatic plants.[1] As a derivative of
carvone, it plays a crucial role in the characteristic aroma and flavor profiles of these
botanicals.[2][3] The molecule's chirality, with three stereogenic centers, gives rise to eight
possible stereoisomers, each contributing uniquely to its complex sensory perception.[4] This
guide provides an in-depth analysis of the olfactory properties of (-)-Dihydrocarveol, focusing
on its aroma profile, the quantitative data governing its perception, the underlying biochemical
signaling pathways, and the experimental protocols used for its evaluation. The commercially
available form of (-)-Dihydrocarveol is typically a mixture of isomers, which dictates its final
sensory characteristics.

Olfactory Profile and Sensory Descriptors

The aroma of (-)-Dihydrocarveol is multifaceted, characterized by a dominant fresh, cooling
spearmint note that is distinctly different from the sharp chill of menthol. This primary
characteristic is supported by a complex array of undertones, including camphoreous, warm
sweet-woody, and subtle spicy nuances.[3][4] Finishing notes often present as anise-green and
a faint caraway-like warmth, reflecting its chemical origin from carvone. The presence of
multiple isomers in commercial (-)-Dihydrocarveol contributes to this rich profile. The major
isomer is the 'n-' or (-)-dihydrocarveol, with smaller amounts of iso-, neo-, and neoiso-isomers
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also present. While detailed profiles for each isomer are not extensively documented, related
compounds like (-)-Isodihydrocarveol are described as having herbal, minty, sweet, floral, and
woody notes.[5]

Table 1: Sensory Descriptors for Dihydrocarveol

Descriptor Category Specific Terms Source(s)

) Spearmint-like, Minty, Cooling,
Primary Aroma [31[5]
Fresh

Camphoreous, Sweet-woody,
Secondary Nuances ) [3114]
Spicy, Warm

S Anise-green, Caraway-like,
Subtle/Finishing Notes [5]
Herbal, Floral, Green

Green mint, Sweet, Weedy,
Taste/Mouthfeel Spicy, Slightly burning (at high [2][3]

concentrations)

Quantitative and Physicochemical Data

A comprehensive understanding of (-)-Dihydrocarveol requires examination of its physical
properties and its prevalence in nature. While a specific odor detection threshold is not widely
published, its taste threshold has been reported.

Table 2: Physicochemical Properties of (-)-Dihydrocarveol (Mixture of Isomers)
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literature.

Taste Threshold

Characteristics at 15 ppm:
green mint with sweet weedy

spicy nuances.

Property Value Source(s)

Chemical Formula C10H180

Molecular Weight 154.25 g/mol

CAS Number 20549-47-7
Almost colorless to pale straw-

Appearance o [3]
colored liquid

Density 0.926 g/mL at 20 °C

Refractive Index n20/D 1.476 - 1.479

Boiling Point 224-225 °C [3]

Flash Point 90 °C (194 °F) - closed cup

Vapor Pressure 0.1 mmHg at 20 °C [6]

Optical Activity [0]20/D —20+1°, neat

) N n-: ~75%, iso-: ~6%, neo-:

Typical Isomer Composition )

~3%, neoiso-: ~13%
Table 3: Olfactory and Gustatory Thresholds

Parameter Value & Conditions Source(s)
Data not available in cited

Odor Threshold

[2](3]

Table 4: Natural Occurrence of Dihydrocarveol
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Plant Source Part of Plant Source(s)
Mentha longifolia Essential Oil [2][3]
Mentha verticillata Essential Oil [2][3]
Spearmint (Mentha spicata) Essential Oil [2][3]
Caraway (Carum carvi) Seed / Essential Oil [21[3][6]
Black Tea (Camellia sinensis) Leaves [2][3]

Dill Herb (Anethum
Herb [2][3]
graveolens)

Rosemary (Rosmarinus
[21[3]

officinalis)

Mechanism of Olfactory Perception

The perception of (-)-Dihydrocarveol's aroma begins with its interaction with Olfactory
Receptors (ORs), which are G protein-coupled receptors (GPCRSs) located on the cilia of
olfactory sensory neurons in the nasal epithelium. The binding of an odorant molecule like
dihydrocarveol induces a conformational change in the receptor, initiating a canonical signal
transduction cascade. This process converts the chemical signal into an electrical signal that is
transmitted to the brain.

The key steps are:
» Receptor Activation: (-)-Dihydrocarveol binds to a specific OR.

o G-Protein Coupling: The activated OR interacts with a heterotrimeric G-protein (Gaolf). This
causes the Goolf subunit to release GDP and bind GTP.

o Second Messenger Production: The activated Gaolf-GTP complex stimulates adenylyl
cyclase type Il (ACIIl), which converts ATP into cyclic adenosine monophosphate (CAMP).

e lon Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
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¢ Depolarization: The opening of CNG channels allows an influx of Na* and Ca?* ions,
depolarizing the neuron and generating an action potential. This signal is then relayed to the
olfactory bulb and higher cortical areas for processing.
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Caption: Canonical olfactory signal transduction pathway.

Experimental Methodologies

The characterization of (-)-Dihydrocarveol's aroma profile relies on sophisticated analytical
and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the high-resolution separation of gas
chromatography with the sensitivity of the human nose as a detector.[7] It allows researchers to
pinpoint which specific volatile compounds in a complex mixture are responsible for the
perceived aroma.

Detailed Protocol:

e Sample Preparation: The essential oil or extract containing (-)-Dihydrocarveol is diluted in
an appropriate solvent (e.g., cyclohexane). For headspace analysis, the sample is placed in
a vial and heated to release volatile compounds.[7]

 Injection & Separation: A small volume of the prepared sample is injected into the GC. The
instrument is equipped with a capillary column suitable for terpenoid analysis (e.g., a polar
Carbowax or a non-polar SE-30/DB-HeavyWAX phase). A programmed temperature gradient
(e.g., initial 50°C, ramp at 8-10°C/min to 240°C) is used to separate the compounds based
on their boiling points and polarity.[7][8]

o Effluent Splitting: At the end of the column, the effluent is split. Typically, a 1:1 ratio sends
half of the eluate to a chemical detector like a Mass Spectrometer (MS) for identification and
guantification, and the other half to a heated sniffing port (olfactometry detection port, ODP).

[7]

» Olfactometry Detection: A trained sensory panelist (or a panel of assessors, sequentially)
sniffs the effluent from the ODP. The assessor records the retention time at which an odor is
detected, describes its quality (e.g., "minty," "woody"), and often rates its intensity.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1197605?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197605?utm_src=pdf-body
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/application::paper.paper/application-terpenes-8890-gcms-headspace-5994-1497en-agilent.pdf
https://www.benchchem.com/product/b1197605?utm_src=pdf-body
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/application::paper.paper/application-terpenes-8890-gcms-headspace-5994-1497en-agilent.pdf
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/application::paper.paper/application-terpenes-8890-gcms-headspace-5994-1497en-agilent.pdf
https://nuft.edu.ua/doi/doc/ufj/2020/3/14.pdf
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/application::paper.paper/application-terpenes-8890-gcms-headspace-5994-1497en-agilent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Data Analysis: The resulting "olfactogram” is aligned with the chromatogram from the MS
detector. This allows for the direct correlation of a specific chemical peak (identified as (-)-
Dihydrocarveol or its isomers) with a perceived aroma. Techniques like Aroma Extract
Dilution Analysis (AEDA) can be used, where the sample is serially diluted to determine the
odor activity value (OAV) of each compound.

Sample Injection
(Essential Oll)

Gas Chromatograph
(Capillary Column)

Effluent Splitter (1:1)
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(MS Detector) (Sniffing Port)
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Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
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Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory
attributes of a product by a trained panel.[9]

Detailed Protocol:

Panelist Selection & Screening: A group of 10-12 individuals is selected based on their
sensory acuity, ability to verbalize perceptions, and commitment. They are screened for their
ability to discriminate between different aroma stimuli.

Lexicon Development: Over several training sessions, the panel leader (a facilitator) guides
the panelists to develop a consensus vocabulary (lexicon) to describe the aroma attributes of
(-)-Dihydrocarveol and related reference standards (e.g., menthol, carvone, spearmint oil).
[10]

Training and Scaling: Panelists are trained to use an unstructured line scale (e.g., 15 cm) to
rate the intensity of each attribute. The scale is anchored at the ends with terms like "weak"
and "strong". Panelists practice by rating reference standards to calibrate their use of the
scale.

Product Evaluation: In individual booths under controlled conditions (e.g., consistent
temperature, red lighting to mask color differences), panelists are presented with samples of
(-)-Dihydrocarveol (e.g., diluted in a neutral carrier) in coded, randomized order. They
independently rate the intensity of each attribute from the developed lexicon. Replicates are
included to assess panelist reliability.

Statistical Analysis: The data from the line scales are converted to numerical values.
Statistical methods such as Analysis of Variance (ANOVA) are used to test for significant
differences between products for each attribute. Multivariate techniques like Principal
Component Analysis (PCA) can be used to visualize the relationships between samples and
their sensory profiles. The results are often displayed graphically in a "spider web" or radar
plot.

Conclusion
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(-)-Dihydrocarveol is a chemically and sensorially complex monoterpenoid. Its characteristic
cooling, spearmint-like aroma, enriched with woody and spicy notes, is a direct result of its
molecular structure and isomeric composition. A thorough characterization of its olfactory
properties requires a multi-faceted approach, combining instrumental analysis like GC-O with
rigorous sensory evaluation methods such as QDA. Understanding the precise relationship
between its individual stereoisomers and their corresponding sensory impact, as well as
identifying the specific olfactory receptors with which they interact, remain key areas for future
research. Such knowledge is invaluable for professionals in the flavor, fragrance, and
pharmaceutical industries seeking to harness the unique sensory and potential biological
activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1197605#olfactory-properties-and-aroma-profile-of-
dihydrocarveol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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